1-(2,4-Dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide, also known as TM38837, is a novel compound investigated for its potential in treating obesity and metabolic disorders []. It belongs to a class of drugs called cannabinoid receptor type 1 (CB1) antagonists, specifically classified as a second-generation antagonist due to its limited penetration into the brain [, ]. This characteristic differentiates it from first-generation CB1 antagonists like rimonabant, which exhibit adverse psychiatric effects due to their central nervous system activity [, , ]. TM38837's peripheral selectivity makes it a promising candidate for therapeutic applications where CB1 antagonism is desired outside the central nervous system, potentially mitigating the risk of psychiatric side effects [, , ].
The synthesis of TM38837 starts with 2-butyrylthiophene, lithium hexamethyldisilazide, and diethyl oxalate []. It involves a six-step reaction process:1. Formation of lithium salt: 2-Butyrylthiophene reacts with lithium hexamethyldisilazide to form the corresponding lithium salt.2. Cyclization: The lithium salt undergoes cyclization with diethyl oxalate to form a cyclic intermediate.3. Substitution: The cyclic intermediate undergoes a substitution reaction.4. Sonogashira coupling: A Sonogashira coupling reaction is carried out, introducing the 2-[4-(trifluoromethyl)phenyl]ethynyl group to the thiophene ring.5. Hydrolysis: The ester group in the molecule is hydrolyzed to a carboxylic acid.6. Amidation: Finally, the carboxylic acid is converted to the target compound, TM38837, via an amidation reaction with 1-(2,4-dichlorophenyl)-4-ethyl-5-piperidin-1-yl-1H-pyrazole-3-carbohydrazide.
This synthetic route yields TM38837 with an overall yield of 14.8% (based on 2-butyrylthiophene) [].
TM38837 acts as a CB1 receptor antagonist, primarily targeting peripheral CB1 receptors [, ]. By binding to these receptors, it blocks the actions of endocannabinoids, naturally occurring signaling molecules that modulate various physiological processes, including appetite, metabolism, and energy balance []. The reduced brain penetration of TM38837 suggests that it exerts its effects primarily outside the central nervous system, potentially leading to therapeutic benefits in metabolic disorders with a lower risk of psychiatric side effects associated with central CB1 receptor antagonism [, ].
Limited information about the specific physical and chemical properties of TM38837 is available in the provided abstracts. One study mentions that TM38837 exhibited a relatively flat plasma concentration profile compared to rimonabant, with an estimated terminal half-life of 771 hours []. This suggests a longer duration of action compared to rimonabant.
The primary application of TM38837 explored in scientific research is its potential as a therapeutic agent for obesity and metabolic disorders []. Preclinical studies in rodent models have demonstrated its efficacy in inducing weight loss and improving metabolic parameters [, ]. Research suggests that TM38837 could achieve similar efficacy to rimonabant in these models but with a reduced risk of CNS-related side effects due to its limited brain penetration [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2